molecular formula C12H10Cl2FNO B2770036 3-Chloro-4-(4-fluorophenoxy)aniline hydrochloride CAS No. 1030009-77-8

3-Chloro-4-(4-fluorophenoxy)aniline hydrochloride

Cat. No. B2770036
CAS RN: 1030009-77-8
M. Wt: 274.12
InChI Key: DEOCUKWVKOKJAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-(4-fluorophenoxy)aniline hydrochloride is a chemical compound with the molecular formula C12H9ClFNO•HCl . It has a molecular weight of 274.12 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-(4-fluorophenoxy)aniline hydrochloride can be represented by the SMILES notation: C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)N)Cl.Cl . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

3-Chloro-4-(4-fluorophenoxy)aniline hydrochloride is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .

Scientific Research Applications

Safety And Hazards

This compound is labeled as an irritant , indicating that it can cause irritation on contact with skin, eyes, or respiratory tract. It’s important to handle this compound with appropriate safety measures. For more detailed safety information, one should refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-chloro-4-(4-fluorophenoxy)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO.ClH/c13-11-7-9(15)3-6-12(11)16-10-4-1-8(14)2-5-10;/h1-7H,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOCUKWVKOKJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(4-fluorophenoxy)aniline hydrochloride

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